N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Description
N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl and pyridinyl groups
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-13-2-4-16(21-11-13)23-5-7-24(8-6-23)17(25)22-10-12-1-3-14(19)15(20)9-12/h1-4,9,11H,5-8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHGHRDNSTWALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine and phenyl intermediates. One common method for synthesizing fluorinated pyridines involves the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to yield fluoropyridines . The fluorinated phenyl group can be prepared through similar fluorination reactions.
The final step involves coupling the fluorinated intermediates with piperazine-1-carboxamide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki–Miyaura coupling) to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
- N-[(3,4-difluorophenyl)methyl]-4-(5-bromopyridin-2-yl)piperazine-1-carboxamide
- N-[(3,4-difluorophenyl)methyl]-4-(5-iodopyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with different halogen substitutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
